2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that combines an indene moiety with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indene and thiadiazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets in cells. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine: Similar structure but with a fluoropyrimidine ring instead of a thiadiazole ring.
2,3-dihydro-1H-inden-1-one derivatives: Compounds with similar indene moiety but different functional groups attached.
Uniqueness
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is unique due to the combination of the indene and thiadiazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-13-14-12(16-8)15-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNCYPJMQOJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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